1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole ring, followed by further cyclization to form the fused pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of specific enzymes and receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
- 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine stands out due to its specific substitution pattern and the resulting electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H13N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h9H,3-5H2,1-2H3 |
InChI Key |
HNBHVZUDKSBQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.